1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the bromomethylation of a tetrafluoroiodobenzene precursor. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-iodobenzene with formaldehyde and hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of multiple halogens can influence the reactivity and regioselectivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thioethers, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:
Biology: Investigated for its potential as a labeling reagent in biochemical assays due to its unique halogenated structure.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging techniques.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of multiple halogens on the benzene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The bromomethyl group is particularly reactive, allowing for selective modifications at this position .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-chlorobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-bromobenzene
Uniqueness
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H2BrF4I |
---|---|
Molekulargewicht |
368.89 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene |
InChI |
InChI=1S/C7H2BrF4I/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
InChI-Schlüssel |
AMEAZNZBEYUSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)I)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.